Mono(2-ethyl-5-oxohexyl)phthalate

Catalog No.
S582871
CAS No.
40321-98-0
M.F
C16H20O5
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mono(2-ethyl-5-oxohexyl)phthalate

CAS Number

40321-98-0

Product Name

Mono(2-ethyl-5-oxohexyl)phthalate

IUPAC Name

2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)

InChI Key

HCWNFKHKKHNSSL-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

Phthalic Acid Mono(2-ethyl-5-oxohexyl) Ester; 2-Ethyl-5-oxohexyl Phthalate; 1,2-Benzenedicarboxylic Acid 1-(2-Ethyl-5-oxohexyl) Ester; MEOHP; 5-Oxo-MEHP;

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O

The exact mass of the compound Mono(2-ethyl-5-oxohexyl)phthalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP, CAS 40321-98-0) is a secondary oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). In scientific and clinical procurement, it is primarily sourced as a high-purity analytical reference standard for LC-MS/MS and GC-MS biomonitoring workflows. Unlike the parent compound or its primary hydrolytic metabolite, MEOHP serves as a definitive, non-persistent biomarker of recent internal DEHP exposure. Its high urinary abundance, longer biological half-life, and distinct mass-to-charge transitions make it a critical target for assessing endocrine-disrupting chemical (EDC) exposure in epidemiological, occupational, and toxicological studies [1].

Procuring the primary metabolite MEHP instead of secondary oxidative metabolites like MEOHP introduces severe contamination risks in biomonitoring assays. Because DEHP is pervasive in laboratory plastics, blood collection tubes, and analytical equipment, it readily undergoes ex vivo hydrolysis to MEHP during sample handling and storage, leading to artificially inflated exposure data. MEOHP, however, is formed exclusively in vivo via cytochrome P450-mediated oxidation. Consequently, MEOHP cannot be generated as an artifact of laboratory contamination, ensuring that quantified levels strictly reflect true biological exposure rather than pre-analytical sample degradation [1].

Assay Reproducibility: Absolute Resistance to Ex Vivo Contamination

Studies evaluating the stability of DEHP metabolites in spiked serum samples demonstrate that MEHP concentrations artificially increase over time due to the ex vivo hydrolysis of background DEHP contamination. In contrast, MEOHP concentrations remain entirely stable and unchanged because the oxidative conversion requires active in vivo hepatic enzymes. This makes MEOHP a strictly contamination-free biomarker [1].

Evidence DimensionEx vivo artifact formation (Contamination susceptibility)
Target Compound DataMEOHP: 0% ex vivo formation (stable over time)
Comparator Or BaselineMEHP: Significant artificial concentration increase over time
Quantified DifferenceAbsolute specificity for in vivo metabolism vs. high false-positive risk
ConditionsDEHP-spiked serum samples stored and monitored over time

Procuring MEOHP as a primary standard ensures that exposure quantification is immune to the ubiquitous DEHP background contamination found in laboratory consumables.

Workflow Fit: Extended Half-Life for Reliable Exposure Capture

The primary metabolite MEHP is rapidly cleared, exhibiting a short biological half-life of approximately 5 hours. MEOHP, as a secondary oxidative metabolite, exhibits an extended half-life of approximately 10 hours. This prolonged detection window results in urinary MEOHP concentrations that are typically several-fold higher than MEHP, significantly improving the sensitivity and reliability of exposure assessments in spot urine samples[1].

Evidence DimensionBiological half-life (t1/2)
Target Compound DataMEOHP: ~10 hours
Comparator Or BaselineMEHP: ~5 hours
Quantified Difference2-fold longer half-life for MEOHP
ConditionsHuman pharmacokinetic monitoring post-DEHP exposure

A longer half-life makes MEOHP a highly reliable analytical target for capturing episodic DEHP exposure, reducing false negatives in population screening.

Analytical Sensitivity: Higher Urinary Abundance for LC-MS/MS

In paired human urine and serum analyses, the urinary excretion levels of secondary oxidative metabolites are significantly higher than primary metabolites. Research demonstrates that urinary levels of MEOHP are up to 10-fold higher than those of MEHP. This high abundance allows for robust quantification even at trace exposure levels, utilizing standard LC-MS/MS methodologies with limits of detection (LOD) in the low ng/mL range [1].

Evidence DimensionUrinary metabolite concentration
Target Compound DataMEOHP: High abundance (major excretion product)
Comparator Or BaselineMEHP: Low abundance (~10-fold lower)
Quantified DifferenceUp to 10-fold higher urinary concentration for MEOHP
Conditions127 paired human urine and serum samples analyzed via LC-MS/MS

Targeting MEOHP allows analytical laboratories to achieve higher signal-to-noise ratios and more reliable quantification in routine biomonitoring assays.

Metabolic Phenotyping: Differentiation of Phase I Oxidation Pathways

While both MEOHP and MEHHP are secondary metabolites, MEOHP represents the ketone (oxidized) form, whereas MEHHP is the hydroxylated intermediate. Measuring MEOHP alongside MEHP enables the calculation of specific metabolic ratios (e.g., MEOHP/MEHP ratio of ~5.9). These ratios are critical for phenotyping individual differences in Phase I enzymatic oxidation efficiency, which cannot be determined if only a single primary metabolite is procured and measured [1].

Evidence DimensionMetabolic pathway resolution
Target Compound DataMEOHP: Represents secondary ketone oxidation step
Comparator Or BaselineMEHP: Represents primary hydrolysis step
Quantified DifferenceEnables precise calculation of Phase I oxidation efficiency ratios
ConditionsComprehensive phthalate metabolite profiling in human cohorts

Procuring MEOHP in conjunction with other metabolites is essential for laboratories aiming to map individual metabolic variations rather than just gross exposure levels.

LC-MS/MS Biomonitoring of Phthalate Exposure

MEOHP is the definitive internal standard and calibration reference for quantifying DEHP exposure in human urine and serum. By targeting MEOHP, analytical laboratories completely bypass the ex vivo contamination risks associated with MEHP, ensuring high-fidelity data in clinical and environmental health assessments [1].

Medical Device Leaching Studies

In clinical settings, MEOHP is employed to accurately measure patient exposure to DEHP leaching from PVC-containing medical devices (such as IV bags, catheters, and ECMO circuits). Its stability ensures that measurements are not confounded by the plasticware used during sample collection and processing [1].

Metabolic Phenotyping and Toxicokinetics

MEOHP is utilized to calculate critical metabolic ratios (e.g., MEOHP/MEHP). These ratios allow researchers to phenotype cytochrome P450 oxidation efficiency and assess individual susceptibility to endocrine disruption, providing deeper insights than total exposure metrics alone[2].

XLogP3

2

Other CAS

40321-98-0

Wikipedia

2-ethyl-5-oxohexyl phthalate

Dates

Last modified: 08-15-2023

Explore Compound Types